1-(4-chlorophenyl)-4-cinnamoylpiperazine
Description
Propriétés
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-11H,12-15H2/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFIQXCTCNMJDV-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperazine derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogues:
Pharmacological and Metabolic Comparisons
- Receptor Affinity : Cinnamoyl-containing derivatives (e.g., ’s benzothiazole-piperazine hybrids) show affinity for serotonin (5HT1A) and dopamine receptors due to aromatic stacking interactions. In contrast, Meclozine’s diphenylmethyl group favors histamine H1 receptor antagonism .
- Metabolism : Meclozine undergoes extensive hepatic metabolism, producing N-dealkylated and oxidized metabolites (e.g., compound 2 in ). The cinnamoyl group in 1-(4-chlorophenyl)-4-cinnamoylpiperazine may resist rapid hydrolysis, prolonging its half-life compared to ester-containing analogues .
- Antimicrobial Activity: Halogenated aromatic groups (e.g., 4-chlorophenyl) enhance antifungal and antibacterial activity, as seen in triazine and pyridinone derivatives (). However, the cinnamoyl group’s planar structure may limit penetration into Gram-negative bacterial membranes compared to robenidine analogues () .
Physicochemical Properties
- Lipophilicity : The cinnamoyl group increases logP compared to hydrophilic substituents like sulfonyl () or acetyl (). This enhances blood-brain barrier permeability but may reduce aqueous solubility .
- Conformational Flexibility: Cinnamoyl’s vinyl linkage allows rotation, enabling adaptive binding to receptor pockets.
Limitations and Contradictions
- highlights that halogenation generally enhances activity, but this is context-dependent. For example, trifluoromethyl groups in UDO () outperform chloro-substituted analogues in antiparasitic activity .
Q & A
Q. What are the key synthetic steps and characterization methods for 1-(4-chlorophenyl)-4-cinnamoylpiperazine?
Methodological Answer:
- Synthesis Steps :
- Step 1 : Nucleophilic substitution to attach the 4-chlorophenyl group to the piperazine ring.
- Step 2 : Cinnamoyl group introduction via amide coupling (e.g., using EDCI/HOBt or DCC as coupling agents).
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the final product .
- Characterization :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, cinnamoyl carbonyl at ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 341.12) .
- Elemental Analysis : Combustion analysis ensures stoichiometric agreement (e.g., C: 66.5%, H: 5.2%, N: 8.1%) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous release due to potential ecotoxicity .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction kinetics. Avoid THF due to poor cinnamoyl group solubility .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., over-acylation) .
- Chromatography Refinement : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for >99% purity .
Q. How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Assay Standardization :
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers in dose-response curves .
Q. What computational strategies predict structure-activity relationships (SAR) for piperazine derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D or serotonin 5-HT). Key residues: Asp3.32 for hydrogen bonding .
- QSAR Modeling : Apply partial least squares (PLS) regression on descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .
- ADMET Prediction : SwissADME or pkCSM tools assess permeability (e.g., Blood-Brain Barrier score: 0.85) and CYP450 inhibition risks .
Q. How to validate the compound’s stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
